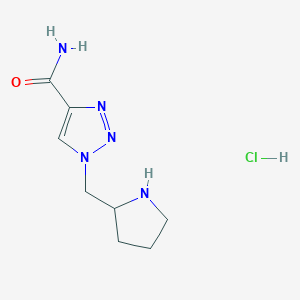
Ethyl 2-(aminomethyl)nicotinate hydrochloride
概要
説明
Ethyl 2-(aminomethyl)nicotinate hydrochloride is a chemical compound with the CAS Number: 697739-11-0 . It has a molecular weight of 216.67 . The compound is typically in the form of a white to yellow solid .
Synthesis Analysis
There are several methods for synthesizing this compound. One method involves mixing acetic anhydride and formic acid together at 60°C for 2 hours, then allowing it to cool to room temperature . Another method involves hydrogenation using a hydrogen balloon and stirring for 12 hours .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6,10H2,1H3;1H . The linear formula is C9H13ClN2O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of acetic anhydride and formic acid, followed by the addition of the compound . This mixture is stirred at room temperature for 1 hour, then heated at 35°C for 3 hours . The mixture is then cooled and neutralized with ammonia solution .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 216.67 . The InChI Code is 1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6,10H2,1H3;1H .科学的研究の応用
Synthesis and Structural Analysis
Ethyl 2-(aminomethyl)nicotinate hydrochloride has been utilized in the synthesis of complex chemical structures. For instance, it served as an intermediate in the synthesis of 1,8‐naphthyridines, which have diverse applications in chemistry and pharmacology (Eichler, Rooney, & Williams, 1976). Additionally, its derivatives, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, have been examined for their molecular structures, showcasing its significance in crystallography and molecular design (Cobo, Glidewell, Low, & Orozco, 2008).
Chemical Analysis and Detection Methods
The compound has been instrumental in developing analytical methods. For instance, its use in capillary isotachophoresis and zone electrophoresis facilitated the determination of ethyl glucuronide in human serum, highlighting its role in enhancing analytical precision in biochemical assays (Nováková & Kr̆ivánková, 2008).
Pharmacological Synthesis and Application
This compound has been used in the synthesis of pharmacologically active compounds. For instance, it was used in a method for synthesizing nicorandil, a vasodilator, demonstrating its role in the development of therapeutic agents (Ungureanu & Danila, 2001).
Insect Attractant Research
Interestingly, ethyl nicotinate, a related compound, has been found to be a potent attractant for certain insect species, suggesting potential applications in pest control and ecological studies (Penman, Osborne, Worner, Chapman, & McLaren, 1982).
Vasodilation Properties
Derivatives of this compound have been synthesized and shown to exhibit considerable vasodilatory properties, indicating its utility in cardiovascular research and potential therapeutic applications (Girgis, Kalmouch, & Ellithey, 2006).
Skin Permeation and Metabolism Studies
The compound has been studied for its skin permeation and metabolism characteristics, providing insights into dermal drug delivery and pharmacokinetics (Rittirod, Hatanaka, Uraki, Hino, Katayama, & Koizumi, 1997).
Retinoprotective Effect
A study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a related compound, demonstrated a retinoprotective effect, suggesting potential applications in ophthalmology (Peresypkina et al., 2020).
作用機序
Target of Action
It is known that nicotinate derivatives often interact with nicotinic acid receptors .
Mode of Action
Other nicotinate derivatives have been shown to act as agonists at nicotinic acid receptors . They may also play a role in potentiating insulin signaling cascades .
Biochemical Pathways
Other nicotinate derivatives have been implicated in the metabolism of glucose, insulin, and blood lipids .
Result of Action
Other nicotinate derivatives have been shown to enhance insulin sensitivity .
特性
IUPAC Name |
ethyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCIAZKOKQBGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5'-hydroxy-5,5-dimethyl-3',3'a,4',6'a-tetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-6'-carboxylate](/img/structure/B1405301.png)

![(2R,3R)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B1405303.png)


![(E)-[amino(phenyl)methylidene]amino 2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B1405306.png)







